1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine

Catalog No.
S15980226
CAS No.
M.F
C11H23N3OSi
M. Wt
241.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazo...

Product Name

1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine

IUPAC Name

1-[1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]ethanamine

Molecular Formula

C11H23N3OSi

Molecular Weight

241.40 g/mol

InChI

InChI=1S/C11H23N3OSi/c1-10(12)11-7-14(8-13-11)9-15-5-6-16(2,3)4/h7-8,10H,5-6,9,12H2,1-4H3

InChI Key

UESFKZJEABJBBG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(C=N1)COCC[Si](C)(C)C)N

1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine, with the CAS number 2489305-93-1, is a synthetic organic compound characterized by a complex structure that includes an imidazole ring and a trimethylsilyl ether moiety. Its molecular formula is C10_{10}H21_{21}N3_3OSi, and it has a molecular weight of 227.38 g/mol. The compound features a trimethylsilyl group that enhances its stability and solubility in organic solvents, making it suitable for various chemical applications.

Typical of amines and imidazoles:

  • Nucleophilic Substitution Reactions: The presence of the trimethylsilyl ether allows for nucleophilic attack, potentially leading to the formation of new carbon-nitrogen bonds.
  • Oxidation Reactions: The amine group can be oxidized to form imines or other nitrogen-containing compounds.
  • Acylation Reactions: The amine can react with acyl chlorides to form amides, which could be useful in synthesizing more complex molecules.

Research into the biological activity of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine has indicated potential pharmacological properties. Compounds with imidazole rings are often studied for their activity against various biological targets, including:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial and fungal pathogens.
  • Anticancer Properties: Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
  • Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity and offering therapeutic benefits.

The synthesis of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine typically involves several steps:

  • Formation of the Imidazole Ring: This can be achieved through condensation reactions involving appropriate precursors such as glyoxal and primary amines.
  • Introduction of the Trimethylsilyl Ether: This step usually involves reacting an alcohol with trimethylsilyl chloride under basic conditions to introduce the trimethylsilyl group.
  • Final Amine Formation: The final step involves the reaction of the imidazole derivative with an appropriate ethylamine or ethanamine to yield the desired product.

The unique structure of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine allows for diverse applications:

  • Synthetic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development in treating infections or cancers.
  • Material Science: Its properties may be exploited in creating advanced materials or coatings.

Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in metabolic pathways, potentially influencing their activity. Further research is needed to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine. Here are some notable examples:

Compound NameCAS NumberKey Features
2-Methyl-1-(1H-imidazol-4-yl)ethanol129486-75-5Lacks trimethylsilyl group; simpler structure
1-[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole101226-33-9Similar silyl ether but different functionalization
2-Bromo-1-(2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole854044-51-2Contains bromine substituent; potential for different reactivity

Uniqueness

The uniqueness of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine lies in its combination of a trimethylsilyl ether with an imidazole ring, which enhances its solubility and stability while providing potential for diverse biological activities not present in simpler analogues. This makes it a valuable compound in both synthetic and medicinal chemistry contexts.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

241.16103890 g/mol

Monoisotopic Mass

241.16103890 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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